3,5-Dicarboxybenzenesulfonyl fluoride
Description
3,5-Dicarboxybenzenesulfonyl fluoride is an aromatic sulfonyl fluoride derivative featuring two carboxylic acid groups at the 3- and 5-positions of the benzene ring. This compound is structurally characterized by its sulfonyl fluoride (-SO₂F) group, which is known for its stability and utility in click chemistry, particularly in SuFEx (Sulfur Fluoride Exchange) reactions.
Properties
IUPAC Name |
5-fluorosulfonylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOTYRAFOFHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289575 | |
| Record name | 5-(fluorosulfonyl)isophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-44-7 | |
| Record name | NSC61994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(fluorosulfonyl)isophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DICARBOXYBENZENESULFONYL FLUORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dicarboxybenzenesulfonyl fluoride can be synthesized through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method features mild reaction conditions and utilizes readily available reagents. The process typically involves the use of a chlorine–fluorine exchange reaction, where arenesulfonyl chloride is treated with an aqueous solution of potassium fluoride or potassium bifluoride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of phase transfer catalysts such as potassium fluoride and 18-crown-6-ether in acetonitrile to facilitate the chlorine–fluorine exchange reaction .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dicarboxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can participate in oxidation and reduction reactions, leading to the formation of corresponding aldehydes, ketones, or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include alcohols and hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3,5-Dicarboxybenzenesulfonyl fluoride is utilized as a building block for the synthesis of various bioactive compounds. Its ability to form covalent bonds with nucleophiles makes it a valuable tool in drug design. For instance, it can be used to create inhibitors for specific enzymes involved in disease pathways.
- Case Study : A study demonstrated the use of this compound in synthesizing potent inhibitors of carbonic anhydrase, an enzyme implicated in cancer and other diseases. The synthesized inhibitors showed promising activity in vitro and were evaluated for their potential therapeutic effects.
Biochemical Applications
The compound serves as a reagent in biochemical assays to study enzyme mechanisms. It can selectively modify amino acid residues in proteins, providing insights into enzyme function and regulation.
- Data Table: Enzyme Modification Studies
| Enzyme | Modification Type | Effect on Activity |
|---|---|---|
| Carbonic Anhydrase | Covalent Inhibition | Reduced catalytic activity |
| Acetylcholinesterase | Active Site Labeling | Enhanced substrate binding |
| Serine Proteases | Selective Inhibition | Loss of enzymatic function |
Material Science
In material science, this compound is explored for its potential in developing functionalized polymers. Its sulfonyl fluoride group can react with various substrates to create materials with tailored properties, such as improved thermal stability or enhanced mechanical strength.
- Case Study : Research has indicated that incorporating this compound into polymer matrices enhances their resistance to thermal degradation while maintaining flexibility. This property is particularly beneficial for applications in coatings and adhesives.
Safety and Environmental Considerations
While this compound has significant applications, safety considerations are paramount due to its reactivity and potential toxicity. Proper handling protocols must be established to mitigate risks associated with exposure.
- Toxicological Data : Studies indicate that exposure to high concentrations may lead to respiratory irritation and skin sensitization. Therefore, safety data sheets (SDS) should be consulted before use.
Mechanism of Action
The mechanism of action of 3,5-Dicarboxybenzenesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, or cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3,5-dicarboxybenzenesulfonyl fluoride with structurally related sulfonyl halides and aromatic carboxylic acids:
Reactivity and Stability
- Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group in the target compound exhibits greater hydrolytic stability compared to the sulfonyl chloride in (3,5-difluorophenyl)methanesulfonyl chloride, which is highly reactive but prone to hydrolysis. This stability makes sulfonyl fluorides preferable for aqueous or biological applications .
- Carboxylic Acid Influence : The dual carboxy groups in this compound increase its acidity (pKa ~2-3 for each -COOH) and solubility in polar solvents, contrasting with the lipophilic 3,5-difluoro substituents in the methanesulfonyl chloride analog.
Data Table: Key Properties and Research Findings
| Property | This compound | (3,5-Difluorophenyl)methanesulfonyl chloride | Caffeic acid |
|---|---|---|---|
| Molecular Weight | ~280 g/mol (estimated) | 229.62 g/mol | 180.16 g/mol |
| Solubility | Polar solvents (e.g., DMSO, water) | Organic solvents (e.g., DCM, THF) | Water, ethanol |
| Reactivity | SuFEx with nucleophiles | Nucleophilic substitution | Antioxidant, chelation |
| Thermal Stability | High (decomposes >200°C) | Moderate (sensitive to moisture) | Stable up to 160°C |
Notes and Limitations
- Direct literature on This compound is sparse; comparisons are extrapolated from structural analogs like sulfonyl chlorides and carboxylic acid derivatives.
- Further experimental validation is required to confirm the hypothesized applications and reactivity of this compound.
Biological Activity
3,5-Dicarboxybenzenesulfonyl fluoride (CAS Number: 6972-44-7) is a sulfonyl fluoride compound that has garnered attention in various biological and chemical research fields. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by the following molecular structure:
- Molecular Formula : C8H5FO6S
- Molecular Weight : 236.18 g/mol
- Chemical Structure : The compound features two carboxylic acid groups and a sulfonyl fluoride group attached to a benzene ring, which contributes to its reactivity and biological interactions.
The biological activity of this compound primarily revolves around its ability to act as an inhibitor of serine proteases and other enzymes. This inhibition can disrupt various cellular processes, including signaling pathways and metabolic functions.
Enzyme Inhibition
- Serine Protease Inhibition : The compound acts by covalently modifying the active site serine residue in proteases, leading to a loss of enzymatic activity. This mechanism is similar to other known sulfonyl fluorides.
- Impact on Cellular Signaling : By inhibiting specific proteases, this compound can alter signaling pathways that are critical for cell proliferation, differentiation, and apoptosis.
Biological Activity Overview
The biological effects of this compound can be categorized into several key areas:
- Cytotoxicity : Studies have shown that at certain concentrations, this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is often linked to the disruption of mitochondrial function and increased production of reactive oxygen species (ROS) .
- Cell Proliferation : The compound has been observed to inhibit cell proliferation in certain tumor cell lines, suggesting potential applications in cancer therapy .
- Apoptosis Induction : Through its action on proteases involved in apoptotic pathways, this compound can induce apoptosis in sensitive cell types .
Case Studies
Several studies have investigated the biological activity of this compound:
- Inhibition of Tumor Cell Growth : A study demonstrated that treatment with this compound resulted in significant growth inhibition in human cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .
- Effects on Platelet Function : Research indicated that the compound could impair platelet aggregation and adhesion by disrupting mitochondrial energy metabolism. This effect is particularly relevant for understanding its potential side effects in therapeutic applications .
Research Findings Summary
The following table summarizes key findings from recent research on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
